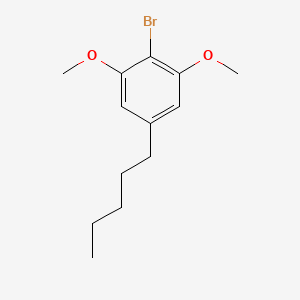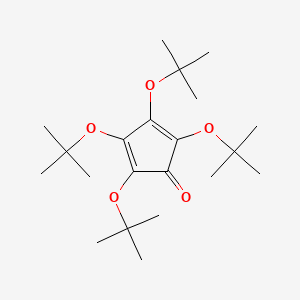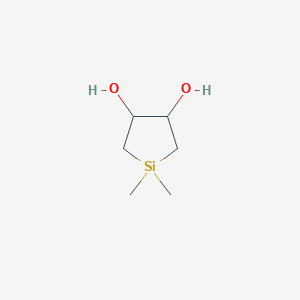
1,1-Dimethylsilolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilolane-3,4-diol: is an organosilicon compound with the molecular formula C6H14O2Si It is a cyclic compound containing a silicon atom bonded to two methyl groups and two hydroxyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3,4-diol can be synthesized through multiple-step organic synthesis. One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . Another approach is the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylsilolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Silanes.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylsilolane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The silicon atom’s unique properties also contribute to the compound’s behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylsilolane: A similar compound without the hydroxyl groups.
1,1-Dimethyl-1-silacyclopentane: Another related compound with a different ring structure.
Uniqueness: 1,1-Dimethylsilolane-3,4-diol is unique due to the presence of both silicon and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
81439-46-5 |
|---|---|
Molekularformel |
C6H14O2Si |
Molekulargewicht |
146.26 g/mol |
IUPAC-Name |
1,1-dimethylsilolane-3,4-diol |
InChI |
InChI=1S/C6H14O2Si/c1-9(2)3-5(7)6(8)4-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NRHUEFBICWXOAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC(C(C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
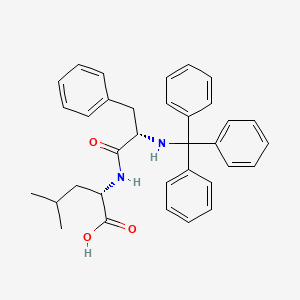
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
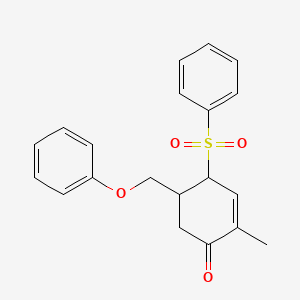
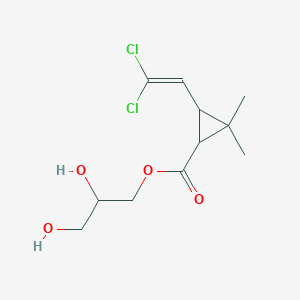
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
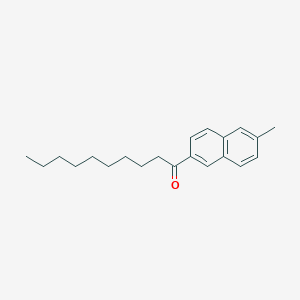
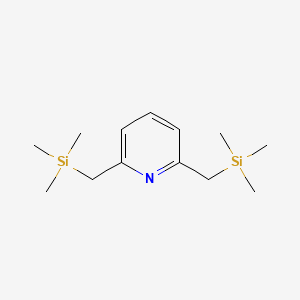
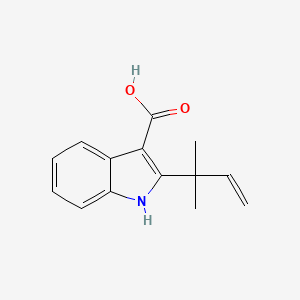
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
